molecular formula C7H7BrO2S B2916305 4-Bromo-3,5-dimethylthiophene-2-carboxylic acid CAS No. 1781775-29-8

4-Bromo-3,5-dimethylthiophene-2-carboxylic acid

Cat. No.: B2916305
CAS No.: 1781775-29-8
M. Wt: 235.1
InChI Key: GFQWFEFERRBZGH-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethylthiophene-2-carboxylic acid is a thiophene-based heterocyclic compound featuring a bromine substituent at the 4-position, methyl groups at the 3- and 5-positions, and a carboxylic acid group at the 2-position. For instance, brominated thiophenes are often utilized as intermediates in coupling reactions due to the reactivity of the bromine substituent .

Properties

IUPAC Name

4-bromo-3,5-dimethylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-3-5(8)4(2)11-6(3)7(9)10/h1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQWFEFERRBZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1Br)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dimethylthiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 3,5-dimethylthiophene-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,5-dimethylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-3,5-dimethylthiophene-2-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and carboxylic acid group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-bromo-3,5-dimethylthiophene-2-carboxylic acid with heterocyclic analogs from the evidence, focusing on structural features, physicochemical properties, and applications.

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight LogP PSA (Ų) Key Applications/Synthesis Evidence ID
This compound Thiophene Br (C4), CH₃ (C3/C5), COOH (C2) C₇H₇BrO₂S 243.1 (calc.) ~2.8* ~66.4* Intermediate for coupling reactions N/A†
Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate Pyrrole Br (C4), CH₃ (C3/C5), COOEt (C2) C₉H₁₂BrNO₂ 246.1 2.57 42.09 Pharmaceutical intermediates
4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid Pyrazole Br (C4), CH₃ (C1/C5), COOH (C3) C₆H₇BrN₂O₂ 219.0 (calc.) ~1.5* ~75.4* Ligand design, drug discovery
4-Bromo-2,5-dimethyl-2H-pyrazole-3-carboxylic acid Pyrazole Br (C4), CH₃ (C2/C5), COOH (C3) C₆H₇BrN₂O₂ 219.0 (calc.) ~1.5* ~75.4* Coordination chemistry

*Estimated using computational tools (e.g., ChemDraw).

Key Comparisons:

Heterocyclic Core Influence :

  • Thiophene (aromatic, sulfur-containing): Exhibits higher electron density compared to pyrroles or pyrazoles, enhancing electrophilic substitution reactivity. Bromine at C4 facilitates Suzuki-Miyaura couplings, common in materials science .
  • Pyrrole (nitrogen-containing): Lower LogP (2.57 vs. ~2.8 for thiophene analog) due to reduced hydrophobicity. The ester group in the pyrrole derivative () improves solubility compared to the carboxylic acid in the thiophene analog .
  • Pyrazole (two nitrogen atoms): Higher polarity (PSA ~75.4 vs. ~66.4 for thiophene) due to additional hydrogen-bond acceptors, making pyrazole derivatives preferable in drug design .

Substituent Effects :

  • Bromine : Acts as a leaving group in cross-coupling reactions. In thiophenes, bromine’s position (C4 vs. C2 in pyrazoles) affects regioselectivity during functionalization .
  • Methyl Groups : Electron-donating methyl substituents (C3/C5 in thiophene vs. C1/C5 in pyrazole) stabilize the heterocycle and modulate steric hindrance.
  • Carboxylic Acid : The free acid in the thiophene derivative enhances metal coordination capability compared to esterified pyrroles, though at the cost of reduced cell permeability .

Synthetic Utility :

  • Thiophene derivatives are pivotal in synthesizing macrocycles (e.g., HTI2/HTI3 in ) via bromine-mediated coupling .
  • Pyrazole carboxylic acids () are streamlined for high-yield synthesis (e.g., 97–98% purity), reflecting their industrial relevance .

Biological Activity

4-Bromo-3,5-dimethylthiophene-2-carboxylic acid is a thiophene derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with bromine and two methyl groups, along with a carboxylic acid functional group. This unique substitution pattern contributes to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

  • The compound has been investigated for its antimicrobial effects against various pathogens. Studies suggest that it may inhibit bacterial growth by interfering with cellular processes.

2. Anticancer Activity

  • Preliminary studies have shown that derivatives of thiophene carboxylic acids can inhibit cancer cell proliferation. For instance, structure-activity relationship (SAR) studies have highlighted its potential as an inhibitor of d-amino acid oxidase (DAO), which is linked to cancer progression .

3. Enzyme Inhibition

  • The compound's ability to interact with enzymes has been noted. It may modulate the activity of enzymes involved in metabolic pathways, which could be beneficial in drug development .

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The bromine atom and carboxylic acid group enhance its binding affinity, allowing for effective modulation of biochemical pathways .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound:

Case Study 1: Inhibition of d-Amino Acid Oxidase

  • A study demonstrated that thiophene carboxylic acids could serve as potent inhibitors of DAO. The crystal structures revealed significant interactions between the enzyme and the inhibitor, suggesting a pathway for optimizing drug design .

Case Study 2: Anticancer Activity in NSCLC

  • Research on related compounds indicated that certain derivatives could inhibit non-small cell lung cancer (NSCLC) cell lines. The inhibition was linked to cell cycle arrest and apoptosis induction . This suggests that this compound may have similar effects.

Comparative Analysis

A comparison with similar compounds helps elucidate the unique properties of this compound:

CompoundKey FeaturesBiological Activity
This compoundContains bromine and methyl groupsPotential anticancer and antimicrobial properties
3,5-Dimethylthiophene-2-carboxylic acidLacks bromine; different reactivityLimited biological activity
4-Bromo-2-thiophenecarboxylic acidLacks methyl groups; different propertiesVariable activity compared to target compound

Q & A

Q. What are the established synthetic routes for preparing 4-Bromo-3,5-dimethylthiophene-2-carboxylic acid?

A common approach involves multi-step synthesis starting with halogenated thiophene derivatives. For example, a patent application (EP 4,374,877 A2) describes using Meldrum’s acid and toluene under reflux (90°C, 3 hours) to form intermediates, followed by reverse-phase column chromatography (0.1% formic acid water/acetonitrile) for purification . Key steps include:

  • Intermediate formation : Reacting bromo-substituted precursors with Meldrum’s acid to generate carbonyl-containing intermediates.
  • Purification : Reverse-phase chromatography to isolate the carboxylic acid derivative with ≥95% purity.
  • Yield optimization : Adjusting stoichiometry (e.g., 2:1 molar ratio of Meldrum’s acid to substrate) improves yields to ~70% .
Analytical Data from Synthesis
LCMS: m/z 294 [M+H]⁺ (intermediate)
HPLC retention time: 0.66 minutes (SQD-FA05 conditions)

Q. How can reverse-phase chromatography be optimized for purifying this compound?

The patent method uses a mobile phase of 0.1% formic acid in water/acetonitrile, which enhances separation of polar intermediates. Critical parameters include:

  • Gradient elution : Stepwise increases in acetonitrile (5% → 95%) improve resolution of carboxylic acid derivatives.
  • Column selection : C18 stationary phases are preferred for brominated thiophenes due to their hydrophobicity .

Q. What analytical techniques validate the structure and purity of this compound?

  • LCMS : Confirms molecular ion peaks (m/z 294 for intermediates) and detects impurities .
  • HPLC : Retention time consistency under standardized conditions (e.g., 0.66 minutes for intermediates) ensures batch-to-batch reproducibility .
  • ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl and bromo groups on the thiophene ring).

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalysts) influence the yield and selectivity of this compound?

A Design of Experiments (DoE) approach can systematically evaluate variables:

  • Solvent effects : Toluene promotes cyclization in the patent synthesis, while polar aprotic solvents (e.g., DMF) may alter reaction pathways .
  • Temperature : Elevated temperatures (≥90°C) accelerate condensation but risk decomposition.
  • Catalysts : Lewis acids (e.g., ZnCl₂) could enhance electrophilic substitution on the thiophene ring.
Variable Optimization Example
Optimal temperature: 90°C (71% yield)
Suboptimal temperature: 60°C (yield drops to ~40%)

Q. How can contradictions in spectroscopic data (e.g., LCMS vs. NMR) be resolved during analysis?

Discrepancies often arise from:

  • Ionization artifacts in LCMS : Adduct formation (e.g., [M+Na]⁺) may obscure molecular ion detection. Use high-resolution MS (HRMS) for accurate mass confirmation.
  • Impurity overlap in NMR : Pre-purification via preparative HPLC or recrystallization minimizes interference.
  • Reference standards : Compare with structurally similar compounds (e.g., 4-Bromo-2-thiophenecarboxylic acid, CAS 16694-18-1) to validate assignments .

Q. What role does computational chemistry play in predicting reactivity for cross-coupling reactions involving this compound?

Density Functional Theory (DFT) calculations can:

  • Map electron density : Identify reactive sites (e.g., bromine as a leaving group in Suzuki-Miyaura couplings).
  • Predict steric effects : Methyl groups at the 3,5-positions may hinder coupling at the 2-carboxylic acid position.
  • Compare with analogs : Studies on 2-amino-4-bromo-3,5-difluorobenzoic acid suggest halogen positioning significantly impacts reactivity in enzyme-binding assays .

Data Contradiction Analysis

Conflicting reports on reaction yields or purity may stem from:

  • Purity of starting materials : Commercial bromothiophenes (e.g., 95% vs. 98% purity) affect stoichiometry .
  • Chromatographic conditions : Mobile phase pH (e.g., formic acid vs. TFA) alters retention times and resolution .

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